N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788630
InChI: InChI=1S/C19H23N5O3/c1-13(25)20-15-4-3-5-16(12-15)21-19(26)14-8-10-24(11-9-14)17-6-7-18(27-2)23-22-17/h3-7,12,14H,8-11H2,1-2H3,(H,20,25)(H,21,26)
SMILES:
Molecular Formula: C19H23N5O3
Molecular Weight: 369.4 g/mol

N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC14788630

Molecular Formula: C19H23N5O3

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C19H23N5O3
Molecular Weight 369.4 g/mol
IUPAC Name N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C19H23N5O3/c1-13(25)20-15-4-3-5-16(12-15)21-19(26)14-8-10-24(11-9-14)17-6-7-18(27-2)23-22-17/h3-7,12,14H,8-11H2,1-2H3,(H,20,25)(H,21,26)
Standard InChI Key NXILWDCQCCKIAD-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three distinct functional groups:

  • A piperidine ring substituted at the 1-position with a 6-methoxypyridazine group.

  • A carboxamide group at the 4-position of the piperidine ring.

  • An N-(3-acetamidophenyl) substituent attached to the carboxamide nitrogen.

The molecular formula can be inferred as C₁₉H₂₂N₅O₃, with a molecular weight of approximately 380.42 g/mol. The methoxy group on the pyridazine ring enhances lipophilicity, while the acetamidophenyl moiety may contribute to hydrogen-bonding interactions with biological targets .

Comparative Structural Analysis

Piperidine-carboxamide derivatives often exhibit modular pharmacophores. For example, 1-(6-methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamide (PubChem CID: 71709343) shares the 6-methoxypyridazine-piperidine core but differs in its substitution pattern, featuring a 3-methylbutyl group instead of an acetamidophenyl moiety . This structural variation significantly impacts target selectivity and metabolic stability.

Compound NameMolecular FormulaKey SubstituentsMolecular Weight (g/mol)
Target CompoundC₁₉H₂₂N₅O₃6-Methoxypyridazine, N-(3-acetamidophenyl)380.42
1-(6-Methoxypyridazin-3-yl)-N-(3-methylbutyl)piperidine-3-carboxamideC₁₆H₂₆N₄O₂6-Methoxypyridazine, 3-methylbutyl306.40
4-[3-(Aryloxy)benzylidene]-3-methylpiperidine aryl carboxamideVariableBenzylidene, aryloxy~350–450

The acetamidophenyl group in the target compound likely enhances binding affinity to proteins with aromatic pockets, such as kinases or G protein-coupled receptors .

Synthesis and Optimization

While no explicit synthesis route for N-(3-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is documented, analogous piperidine-carboxamide syntheses follow a multi-step approach:

  • Piperidine Ring Formation: Cyclization of appropriate amines or via Buchwald-Hartwig coupling to introduce the pyridazine moiety .

  • Carboxamide Installation: Reaction of piperidine-4-carboxylic acid with 3-acetamidoaniline using coupling agents like HATU or EDCI .

  • Functionalization: Methoxy group introduction via nucleophilic aromatic substitution on the pyridazine ring.

Critical challenges include minimizing racemization at the piperidine chiral center and optimizing reaction yields for the carboxamide coupling step.

Biological Activity and Mechanism

Piperidine-carboxamides are frequently explored for their enzyme inhibitory properties. For instance, 4-[3-(aryloxy)benzylidene]-3-methylpiperidine aryl carboxamides demonstrate potent fatty acid amide hydrolase (FAAH) inhibition (IC₅₀ < 50 nM) . The target compound’s methoxypyridazine group may similarly interact with catalytic residues in hydrolytic enzymes, while the acetamidophenyl substituent could modulate off-target selectivity.

Hypothesized Targets

  • Kinases: The acetamidophenyl group resembles ATP-competitive kinase inhibitors like imatinib.

  • Proteases: Carboxamide moieties often coordinate with catalytic serine or cysteine residues.

  • Epigenetic Regulators: Methoxypyridazines are found in histone deacetylase (HDAC) inhibitors.

Applications in Drug Discovery

The compound’s structural features align with trends in small-molecule therapeutics:

  • Oncology: Piperidine derivatives are prevalent in kinase inhibitor pipelines (e.g., CDK4/6 inhibitors) .

  • Neurology: FAAH inhibitors with carboxamide groups show promise for pain management .

  • Anti-infectives: Pyridazine-containing compounds exhibit antibacterial and antiviral activity.

Comparative Pharmacological Profiles

The table below contrasts the target compound with structurally related molecules:

CompoundBiological ActivityKey Structural Differentiators
Target CompoundHypothesized kinase inhibitionN-(3-acetamidophenyl) group
1-(6-Nitropyridin-3-yl)piperidine-4-carbaldehydeAnti-cancer (in vitro)Nitro group, aldehyde substituent
4-[3-(Aryloxy)benzylidene]-3-methylpiperidine aryl carboxamideFAAH inhibition (IC₅₀ = 12 nM)Benzylidene spacer, aryloxy group

The acetamidophenyl group’s hydrogen-bonding capacity may reduce cell permeability compared to alkyl-substituted analogs .

Interaction Studies and SAR

Structure-activity relationship (SAR) studies of related compounds suggest:

  • Methoxy Position: 6-Methoxy on pyridazine optimizes π-stacking with aromatic residues .

  • Carboxamide Linker: 4-Position on piperidine maximizes target engagement vs. 3-position .

  • N-Substituents: Bulky groups (e.g., acetamidophenyl) improve selectivity but may hinder bioavailability.

Future Directions

  • Synthetic Validation: Develop and publish a robust synthesis route for the target compound.

  • In Vitro Screening: Prioritize assays against kinase panels and FAAH.

  • ADME Profiling: Assess solubility, metabolic stability, and CYP inhibition.

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